molecular formula C17H34N4O10 B1201364 Ribostamycin CAS No. 25546-65-0

Ribostamycin

货号: B1201364
CAS 编号: 25546-65-0
分子量: 454.5 g/mol
InChI 键: NSKGQURZWSPSBC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

科学研究应用

Minimum Inhibitory Concentration (MIC)

Ribostamycin exhibits varying degrees of effectiveness against different bacterial strains. The minimum inhibitory concentration (MIC) is a critical measure used to evaluate the potency of antibiotics. Recent studies have reported the following MIC values for this compound:

Bacterial Strain MIC (μM)
Escherichia coli (various strains)0.9 – 29.0
Haemophilus influenzae0.5
Staphylococcus aureus57.9 – 115.8
Pseudomonas aeruginosa>115.8
Enterococcus faecalis>115.8

These values indicate that this compound is particularly effective against certain strains of E. coli and H. influenzae, while showing limited efficacy against resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa .

Combination Therapy

Recent research has demonstrated that the efficacy of this compound can be significantly enhanced when used in combination with ethylenediaminetetraacetic acid (EDTA). This combination therapy resulted in an eight-fold improvement in MIC values against resistant bacterial strains, suggesting that EDTA may serve as a valuable adjuvant to increase the clinical utility of this compound .

Gastrointestinal Infections

This compound has shown promise in treating gastrointestinal infections caused by various pathogens, particularly those linked to foodborne illnesses. The Centers for Disease Control and Prevention reports that infections caused by E. coli are a significant public health concern, with this compound demonstrating effective antibacterial activity against several strains associated with these infections . Its low absorption from the gastrointestinal tract minimizes systemic side effects, making it an attractive option for localized treatment .

Resistance Management

The growing concern over antibiotic resistance necessitates the exploration of alternative therapies. This compound's unique mechanism of action and its effectiveness against certain resistant strains make it a candidate for further investigation in managing infections caused by multidrug-resistant bacteria .

Nephrotoxicity Evaluation

One significant advantage of this compound is its low nephrotoxicity compared to other aminoglycosides. In vitro studies have indicated that this compound exhibits minimal toxicity towards kidney cells, with an IC50 greater than 100 mM . This characteristic enhances its appeal as a therapeutic agent, particularly for patients who may be at risk for renal complications.

Research on Biosynthesis

Understanding the biosynthesis of this compound can aid in developing new derivatives with improved efficacy and reduced resistance profiles. Current research focuses on elucidating the pathways involved in its synthesis, which may lead to novel antibiotic formulations .

相似化合物的比较

  • Neomycin
  • Butirosin
  • Xylostasin

Ribostamycin’s broad-spectrum activity and its critical role in combating bacterial infections highlight its importance in both clinical and research settings.

生物活性

Ribostamycin is an aminoglycoside antibiotic derived from the actinobacterium Streptomyces ribosidificus. This compound exhibits a unique structure and mechanism of action, contributing to its biological activity against various bacterial pathogens. This article explores the biological activity of this compound, focusing on its antimicrobial properties, efficacy against resistant strains, and potential clinical applications.

Antimicrobial Properties

This compound's antimicrobial activity has been extensively studied in vitro and in vivo. It demonstrates varying levels of effectiveness against Gram-positive and Gram-negative bacteria. Below is a summary of its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains.

Bacterial Strain MIC (μM) Activity Level
Escherichia coli (various strains)0.9 – 29.0Moderate to High
Haemophilus influenzae0.5High
Staphylococcus epidermidis0.1 – 13.7High
Staphylococcus aureus>115.8Very Weak
Pseudomonas aeruginosa>115.8Very Weak

This compound exhibits potent activity against certain strains of E. coli, particularly when combined with ethylenediaminetetraacetic acid (EDTA), which enhances its efficacy significantly, achieving an 8-fold improvement in MIC values for some strains .

Comparative Efficacy

In comparative studies, this compound has shown comparable or slightly weaker in vitro activity than established antibiotics like gentamicin and ampicillin against Gram-positive bacteria. However, it has demonstrated superior efficacy against certain gentamicin-resistant strains of Klebsiella pneumoniae that harbor aminoglycoside-modifying enzymes .

In vivo studies indicated that this compound had a lower effective dose (ED50) than expected based on its MIC values, suggesting a rapid bactericidal action at high concentrations . The following table summarizes the comparative effectiveness of this compound and other antibiotics:

Antibiotic In Vitro Activity In Vivo Activity
This compoundComparable to ampicillinWeaker than gentamicin
GentamicinStrongStrong
AmpicillinModerateComparable to this compound
LincomycinWeakComparable to this compound

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in treating infections caused by resistant bacterial strains:

  • Pregnancy Outcomes : A study evaluated the outcomes of women inadvertently exposed to this compound during early pregnancy, indicating no significant adverse effects on fetal development compared to control subjects .
  • Combination Therapy : Research demonstrated that combining this compound with EDTA not only enhanced its antibacterial activity but also suggested a strategic approach for overcoming antibiotic resistance in certain bacterial infections .
  • Spectrum of Activity : this compound has been shown to be particularly effective against gastrointestinal pathogens, making it a candidate for treating infections linked to gastrointestinal disturbances .

属性

IUPAC Name

5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O10/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17/h4-17,22-27H,1-3,18-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKGQURZWSPSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860346
Record name 4,6-Diamino-3-hydroxy-2-(pentofuranosyloxy)cyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50474-67-4, 25546-65-0
Record name Xylostasin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ribostamycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ribostamycin
Reactant of Route 2
Ribostamycin
Reactant of Route 3
Ribostamycin
Reactant of Route 4
Ribostamycin
Reactant of Route 5
Ribostamycin
Reactant of Route 6
Ribostamycin
Customer
Q & A

ANone: Ribostamycin primarily targets the A-site of the bacterial ribosome, specifically a region modeled by a RNA oligonucleotide from Escherichia coli 16S rRNA [].

ANone: this compound's interaction with the A-site induces misreading of the genetic code during translation, ultimately disrupting bacterial protein synthesis []. It also interferes with the translocation step of protein synthesis [].

ANone: Yes, this compound has been shown to inhibit the chaperone activity of protein disulfide isomerase (PDI) in bovine liver [], although it does not affect PDI's isomerase activity [].

ANone: 13C-NMR spectroscopy has been used to characterize this compound and its related compounds, providing insights into the correlation between chemical shifts and structural features [].

ANone: this compound itself is not an enzyme and does not possess catalytic properties. It acts by binding to its target, the bacterial ribosome, interfering with protein synthesis rather than catalyzing a chemical reaction.

ANone: Yes, all-atom molecular dynamics (MD) simulations and temperature replica-exchange MD simulations have been employed to understand the dynamic interactions between this compound and the N1 riboswitch [].

ANone: The MD simulations revealed how this compound influences the conformational dynamics of the N1 riboswitch and explained the differences in activity observed with similar aminoglycosides like paromomycin [].

ANone: Studies comparing different aminoglycosides, including this compound, indicate that increasing the number of amino groups from four to six generally enhances their potency in inhibiting dopamine-stimulated cAMP accumulation and PTH release in bovine parathyroid cells [].

ANone: Research suggests that the presence of a 2,6-dideoxy-2,6-diaminoglucose substituent at the 4-position of 2-deoxystreptamine plays a crucial role in activating eukaryotic GPI-PLC [].

ANone: NMR studies have shown that the A and B rings of this compound adopt a specific conformation when bound to aminoglycoside-modifying enzymes, suggesting a conserved recognition motif among these enzymes [].

ANone: This information is not extensively discussed in the provided research papers. While one abstract mentions the stability of this compound sulfate for injection [], more detailed research is needed regarding its stability under various conditions and formulation strategies.

ANone: The provided research papers do not delve into specific SHE regulations related to this compound. As with any pharmaceutical compound, adhering to relevant safety and handling guidelines during research, development, and production is essential.

ANone: Studies in guinea pigs have investigated the pharmacokinetics of this compound in serum and perilymph after single and multiple doses, finding that it does not significantly accumulate in either fluid after repeated administration [].

ANone: Research in healthy volunteers and patients with varying degrees of renal impairment indicates that renal function influences the pharmacokinetic profile of this compound. Further studies are needed for detailed characterization [].

ANone: Yes, this compound has shown activity against various Gram-positive and Gram-negative bacteria, including drug-resistant strains. Studies have investigated its minimum inhibitory concentrations (MICs) against different pathogens, including those associated with gastrointestinal infections [].

ANone: Yes, studies in rats have compared the nephrotoxicity, pharmacokinetics, and therapeutic efficacy of this compound with other aminoglycosides, revealing insights into its in vivo behavior []. Research also exists on its efficacy in treating acute pyelonephritis in rats [].

ANone: Bacteria can develop resistance to this compound through several mechanisms, including:

  • Aminoglycoside-modifying enzymes: These enzymes can inactivate this compound by phosphorylation or acetylation [, ].
  • Ribosomal mutations: Alterations in the ribosomal target site can reduce the binding affinity of this compound [].

ANone: Yes, cross-resistance can occur due to shared resistance mechanisms. For example, bacterial strains resistant to neomycin, a structurally related aminoglycoside, may also exhibit resistance to this compound [].

ANone: The provided abstracts primarily focus on the fundamental properties and activities of this compound. Further research is needed to explore specific drug delivery and targeting strategies for this compound.

ANone: The provided research papers do not extensively discuss biomarkers or diagnostics related to this compound treatment. Further investigation in this area could potentially contribute to personalized medicine approaches.

ANone: Several analytical methods have been employed in the research on this compound, including:

  • Thin-layer chromatography (TLC): This technique is used to separate and identify this compound and its related compounds in pharmaceutical preparations [].
  • Secondary derivative differential pulse polarography: This electrochemical method offers a sensitive approach for the quantitative analysis of this compound sulfate and its preparations [].

ANone: The provided abstracts do not discuss the environmental impact and degradation of this compound. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management.

ANone: Yes, there have been reported cases of anaphylaxis induced by this compound administration, suggesting that it can elicit IgE-mediated allergic responses in some individuals [, ].

ANone: The provided research papers do not specifically address drug-transporter interactions with this compound. Further investigation is needed to determine if any such interactions exist and their potential clinical implications.

ANone: Information regarding this compound's potential to induce or inhibit drug-metabolizing enzymes is not found in the provided abstracts. Further research is necessary to assess its potential for metabolic interactions.

ANone: While the provided research papers do not explicitly address biodegradability, they do highlight this compound's interactions with biological systems, including its effects on mammalian cells and enzymes [, , ]. Further studies are needed to determine its biodegradability and long-term environmental impact.

ANone: The provided research papers do not specifically address recycling or waste management strategies for this compound. Implementing environmentally friendly practices for pharmaceutical waste disposal is crucial.

ANone: this compound was discovered as a product of Streptomyces ribosidificus []. Its identification contributed to the expanding repertoire of aminoglycoside antibiotics available for combating bacterial infections.

ANone: Research on this compound has provided valuable insights into:

  • Ribosome function: Its interaction with the A-site has helped elucidate the mechanisms of translation and the effects of aminoglycosides on protein synthesis [].
  • Molecular chaperones: The discovery of this compound's ability to inhibit PDI's chaperone activity has expanded our understanding of the diverse roles of these proteins in cellular processes [].
  • Structure-activity relationships: Studying this compound alongside other aminoglycosides has revealed key structural features that influence their activity, potency, and selectivity against bacterial and eukaryotic targets [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。